

A Technical Guide to Cyanosafracin B: Physicochemical Properties, Synthesis, and Biological Context

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Compound of Interest

Compound Name: cyanosafracin B

Cat. No.: B15552679

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Introduction

Cyanosafracin B, a potent heterocyclic quinone, serves as a critical starting material in the semi-synthesis of the clinically significant anticancer agent Ecteinascidin 743 (Trabectedin, Yondelis®) and its analogue, Phthalascidin Pt-650.[1][2] As a derivative of the antibiotic Safracin B, produced through fermentation of the bacterium *Pseudomonas fluorescens*, **cyanosafracin B** holds a key position in the pharmaceutical supply chain for these complex marine-derived natural products.[3][4] This technical guide provides a comprehensive overview of the known physical and chemical properties of **cyanosafracin B**, details on its synthesis and purification, and a discussion of its biological relevance, primarily in the context of its role as a precursor to powerful antitumor compounds.

Physicochemical Properties

The physicochemical properties of **cyanosafracin B** are fundamental to its handling, characterization, and utilization in synthetic chemistry. While some conventional physical constants such as melting point, boiling point, and density are not readily available in the public domain, a significant amount of spectroscopic data has been reported, enabling its identification and quality control.

Table 1: General and Physical Properties of Cyanosafracin B

Property	Value	Source(s)
Molecular Formula	C ₂₉ H ₃₅ N ₅ O ₆	
Molecular Weight	549.62 g/mol	
CAS Number	96996-50-8	
Appearance	Greenish solid (for a phthalimide derivative)	
Solubility	Soluble in Dimethyl Sulfoxide (DMSO)	
Storage Conditions	Long-term: -20°C; Short-term: 0°C	

Spectroscopic Data

The structural elucidation and confirmation of **cyanosafracin B** rely heavily on spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Detailed ¹H and ¹³C NMR data are crucial for confirming the complex polycyclic structure of **cyanosafracin B**. While a complete, assigned spectrum for the parent compound is not readily available in public literature, data for closely related derivatives have been published. For instance, the ¹H NMR spectrum of a phthalimidic acid derivative of **cyanosafracin B** has been reported to be recorded in CDCl₃ at 300 MHz. Commercial suppliers also provide access to ¹H NMR data for **cyanosafracin B** upon request.

IR spectroscopy provides valuable information about the functional groups present in the **cyanosafracin B** molecule.

Table 2: Characteristic IR Absorption Bands for a Cyanosafracin B Derivative

Wavenumber (cm ⁻¹)	Functional Group Assignment	Source(s)
3371	N-H or O-H stretching	
2922	C-H stretching (aliphatic)	
1649	C=O stretching (quinone or amide)	
1439	C=C stretching (aromatic) or C-H bending	
1354	C-N stretching or C-H bending	
1282	C-O stretching (ether or ester)	
1234	C-O stretching (ether or ester)	
1165	C-O stretching or C-N stretching	

The presence of nitrile (C≡N) stretching is expected in the IR spectrum of **cyanosafracin B**, typically in the range of 2260-2220 cm⁻¹.

The extended conjugated system of the quinone and aromatic rings in **cyanosafracin B** results in absorption in the UV-Vis region. The exact absorption maxima (λ_{max}) are dependent on the solvent and the specific electronic transitions within the chromophore. While specific λ_{max} values for **cyanosafracin B** are not detailed in the readily available literature, its conjugated nature suggests strong absorption in the UV-A and possibly the visible range.

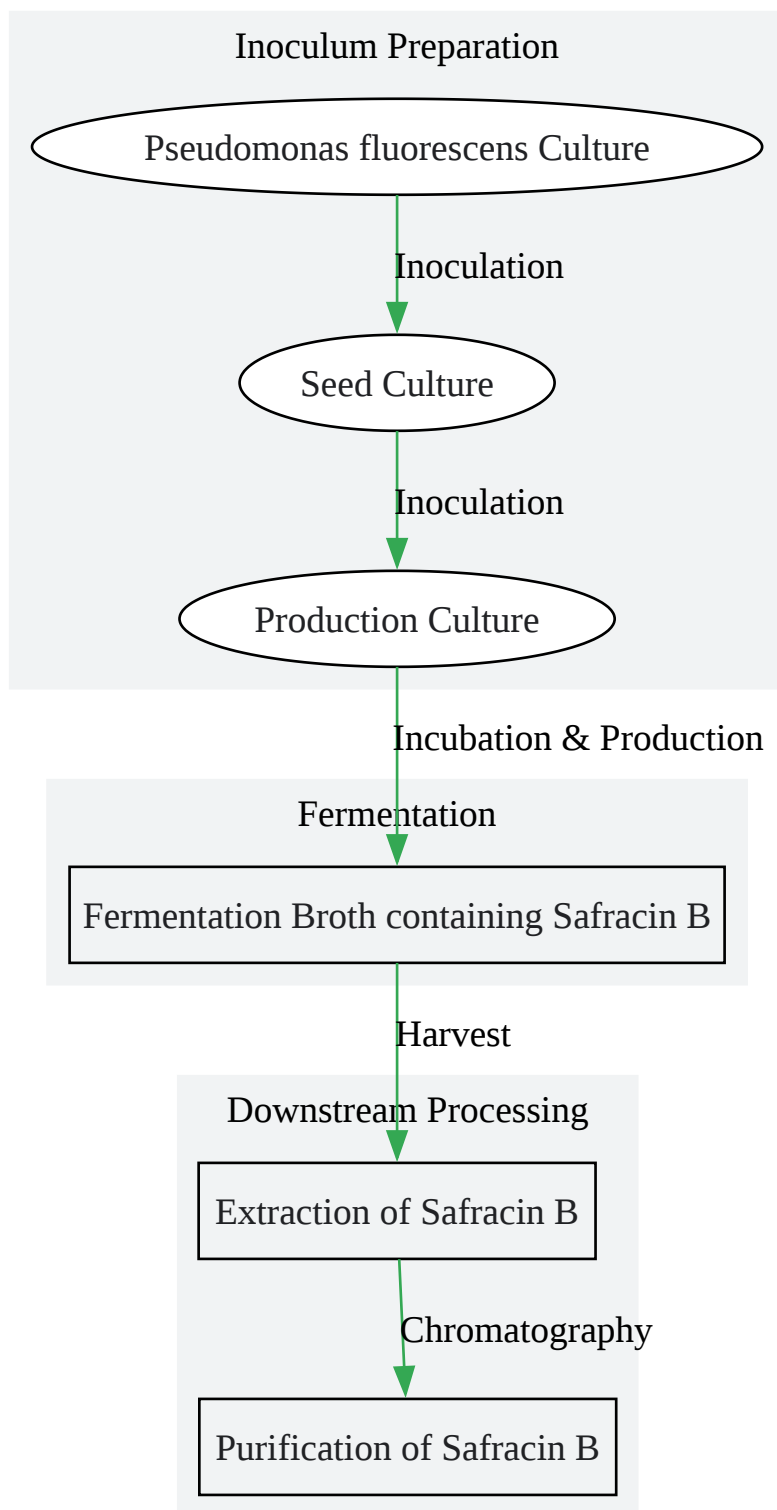
Experimental Protocols

The production of **cyanosafracin B** is a multi-step process that begins with the fermentation of a microorganism, followed by chemical modification and purification.

Fermentation of *Pseudomonas fluorescens* for Safracin B Production

Cyanosafracin B is a semi-synthetic derivative of Safracin B, an antibiotic produced by the fermentation of *Pseudomonas fluorescens*. The fermentation process is a critical first step.

Workflow for Safracin B Fermentation:



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Caption: Workflow for the production of Safracin B via fermentation.

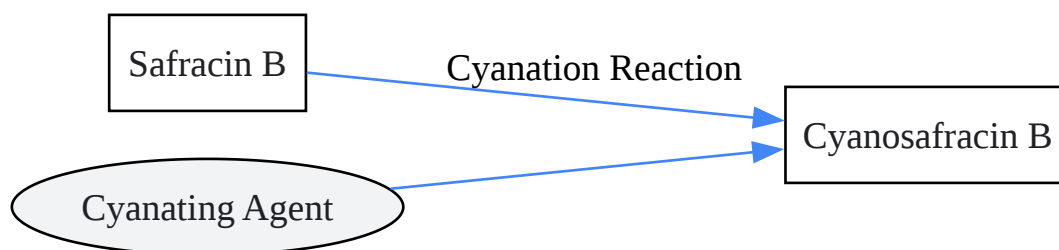
Detailed Methodology:

- **Inoculum Preparation:** A pure culture of *Pseudomonas fluorescens* is used to inoculate a seed culture medium. This seed culture is grown under optimal conditions to achieve a high cell density.
- **Production Fermentation:** The seed culture is then transferred to a larger production fermenter containing a specialized medium designed to maximize Safracin B production. Fermentation is carried out under controlled temperature, pH, and aeration.
- **Extraction:** After fermentation, the biomass is separated from the broth. Safracin B is then extracted from the fermentation broth using a suitable organic solvent.
- **Purification:** The crude extract is subjected to chromatographic techniques, such as silica gel chromatography, to isolate and purify Safracin B.

Synthesis of Cyanosafracin B from Safracin B

The conversion of Safracin B to **cyanosafracin B** involves a chemical modification, specifically a cyanation reaction. While the exact, detailed industrial protocol is proprietary, the general transformation is understood to involve the introduction of a nitrile group.

Reaction Scheme for Cyanation:



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Caption: General scheme for the synthesis of **Cyanosafracin B** from Safracin B.

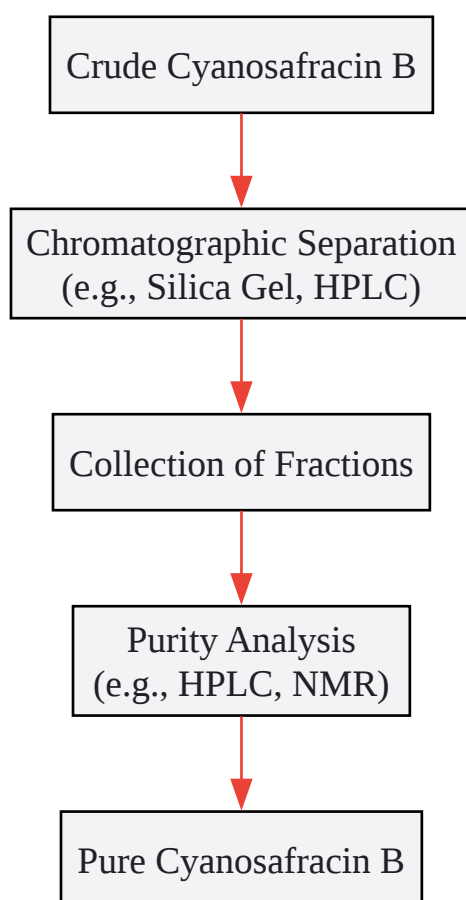
General Methodology:

The synthesis of **cyanosafracin B** from Safracin B is a key chemical transformation. Although the specific industrial process is not publicly detailed, it is referred to as the synthesis of a "cyano derivative". This likely involves a reaction that introduces a nitrile ($-C\equiv N$) group onto the Safracin B scaffold.

Purification of Cyanosafracin B

Purification is a critical step to ensure the high purity of **cyanosafracin B** required for its use as a pharmaceutical intermediate. Chromatographic methods are essential for this process.

Purification Workflow:



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Caption: General workflow for the purification of **Cyanosafracin B**.

Detailed Methodology:

- **Chromatography:** The crude reaction mixture containing **cyanosafracin B** is subjected to one or more chromatographic steps. This may include column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).
- **Fraction Collection:** Fractions are collected from the chromatography column.
- **Purity Assessment:** The purity of each fraction is assessed using analytical techniques such as HPLC and NMR spectroscopy.
- **Pooling and Concentration:** Fractions containing pure **cyanosafracin B** are pooled and the solvent is removed to yield the final product.

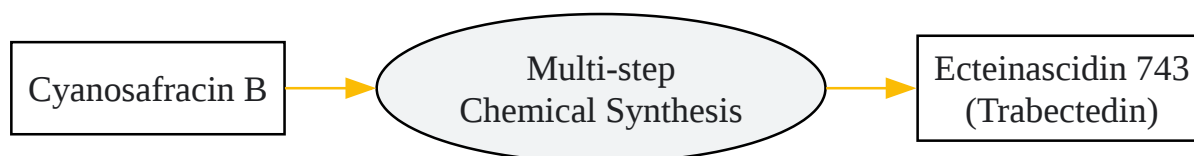
Biological Activity and Signaling Pathways

The primary biological significance of **cyanosafracin B** lies in its role as a precursor to Ecteinasidin 743. The mechanism of action and signaling pathways affected by ET-743 have been extensively studied.

Role as a Precursor to Ecteinasidin 743

The semi-synthesis of Ecteinasidin 743 from **cyanosafracin B** is a complex, multi-step process that has enabled the sustainable production of this potent anticancer drug.

Synthetic Relationship:



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